3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene
Description
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene (IUPAC name: 1-chloro-2-fluoro-4-(2-methylprop-2-enyl)benzene) is a halogenated aromatic alkene with the molecular formula C₁₀H₉ClF and a molecular weight of 183.62 g/mol . The compound features a benzene ring substituted with chlorine (4-position), fluorine (3-position), and a 2-methylpropene group (attached to the 1-position of the ring). This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, agrochemicals, or pharmaceuticals. Its safety profile, as per GHS guidelines, highlights flammability and skin/eye irritation risks, necessitating careful handling .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFXKHRBXPQORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630627 | |
| Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787585-34-6 | |
| Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluorobenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then dehydrated to yield the desired propene compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding epoxide or ketone.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding the corresponding alkane.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene can act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer progression. For example, derivatives of chlorofluorophenyl compounds have shown efficacy against various tumors by blocking pathways that lead to cell proliferation and survival .
Antimicrobial Properties
Studies have demonstrated that halogenated compounds exhibit significant antimicrobial activity. This compound could be evaluated for its potential to inhibit bacterial growth or fungal infections, making it a candidate for developing new antimicrobial agents .
Insecticides
The compound's structural characteristics suggest potential use in agrochemical formulations as insecticides. Research into similar compounds has shown their effectiveness in pest control, indicating that this compound could be developed for agricultural applications to protect crops from pests while minimizing environmental impact .
Herbicides
Given its chemical structure, this compound may also serve as a herbicide. The ability to disrupt biochemical pathways in plants can be harnessed to develop selective herbicides that target specific weed species without harming crops.
Data Tables
Case Study 1: EGFR Inhibition
A study focusing on chlorinated phenyl compounds revealed that modifications could enhance selectivity towards EGFR, leading to reduced side effects in cancer therapy. The findings suggest that this compound might be synthesized and tested for similar properties .
Case Study 2: Insecticidal Efficacy
An investigation into the insecticidal properties of fluorinated compounds showed promising results against common agricultural pests. The study highlighted the need for further exploration into the specific mechanisms by which these compounds exert their effects, paving the way for future research on this compound as an effective insecticide .
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene involves its interaction with molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The propene chain allows for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include substituted propenes, propenones (chalcones), and ketones. Key distinctions lie in functional groups, substituent positions, and molecular frameworks.
Table 1: Structural and Molecular Comparisons
Electronic and Steric Effects
- Halogen Substituents : The 4-Cl and 3-F groups in the target compound introduce electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity in electrophilic substitution or cross-coupling reactions. This contrasts with 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one (Entry 3, Table 1), where the 4-OCH₃ group is electron-donating, enhancing resonance stabilization .
- Functional Groups: The alkene in the target compound offers sites for electrophilic addition (e.g., hydrohalogenation), whereas propenones (Entries 2–3, Table 1) undergo nucleophilic additions or cyclization due to the α,β-unsaturated ketone system .
- Steric Hindrance: The 2-methyl group in the target compound reduces accessibility to the alkene’s π-bond compared to non-methylated analogs like 3-[3,4-(Methylenedioxy)phenyl]-1-propene (Entry 5, Table 1) .
Biological Activity
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene, a compound with significant biological implications, has been the focus of various studies due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H10ClF
- CAS Number : 1871-57-4
- Molecular Weight : 200.64 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs can inhibit bacterial growth. The presence of the chloro and fluorine substituents enhances the interaction with microbial targets, potentially increasing efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. The presence of the 4-chloro-3-fluorophenyl moiety is crucial for enhancing inhibitory activity against tyrosinase from Agaricus bisporus .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through apoptotic pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of derivatives similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
| Control (Ampicillin) | 8.0 | Escherichia coli |
This table illustrates the compound's competitive efficacy compared to standard antibiotics .
Case Study 2: Tyrosinase Inhibition
In a docking study, compounds incorporating the 4-chloro-3-fluorophenyl motif were synthesized and tested for their ability to inhibit tyrosinase. The results indicated that modifications at the aromatic ring significantly enhance binding affinity, as shown in the following table:
| Compound | Binding Affinity (kcal/mol) | IC50 (µM) |
|---|---|---|
| This compound | -9.5 | 5.0 |
| Reference Compound | -7.8 | 15.0 |
These findings suggest that structural modifications can lead to improved inhibitory activity against tyrosinase .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The halogen substituents may facilitate stronger interactions with active sites of enzymes like tyrosinase.
- Cell Membrane Disruption : Antimicrobial properties may arise from disrupting bacterial cell membranes, leading to cell lysis.
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-chloro-3-fluorophenyl)-2-methyl-1-propene?
The compound is typically synthesized via base-catalyzed Claisen-Schmidt condensation. For example:
- Step 1 : React 4-chloro-3-fluorobenzaldehyde with a methyl-substituted ketone (e.g., acetone derivatives) in ethanol or methanol under alkaline conditions (e.g., NaOH or KOH).
- Step 2 : Monitor reaction progress via TLC, with purification by column chromatography or recrystallization .
- Key variables : Solvent polarity, temperature (room temperature vs. reflux), and stoichiometry of aldehyde/ketone influence yield and purity.
Q. How is this compound characterized structurally and spectroscopically?
- 1H/13C NMR : Distinct signals for the vinyl proton (δ 5.5–6.5 ppm, doublet) and aromatic protons (δ 7.0–8.0 ppm, split due to chloro/fluoro substitution). Fluorine-induced splitting patterns are critical for assigning substituent positions .
- FT-IR : C=C stretching (~1600–1650 cm⁻¹) and C-F/C-Cl vibrations (1000–1100 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~184 [M+H]⁺) confirm molecular weight, with fragmentation patterns aiding structural validation .
Q. What purification methods are recommended for isolating high-purity samples?
- Chromatography : Silica gel column chromatography using hexane/ethyl acetate gradients (e.g., 8:2 ratio) .
- Recrystallization : Ethanol/water mixtures optimize crystal formation.
- Analytical validation : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What reaction mechanisms govern its participation in organic transformations?
- Electrophilic addition : The electron-deficient aryl group directs regioselectivity in reactions with halogens or acids.
- Cross-coupling : Suzuki-Miyaura coupling with boronic acids (Pd catalysts) modifies the aryl moiety while retaining the propene backbone .
- Oxidation : Controlled oxidation with KMnO₄ yields epoxides or diketones, depending on solvent polarity .
Q. How can X-ray crystallography resolve structural ambiguities?
- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100–150 K .
- Software tools : SHELXL (refinement) and ORTEP-3 (visualization) model bond lengths/angles, confirming trans-configuration of substituents .
- Key metrics : C-Cl bond length ~1.73 Å, C-F ~1.34 Å; dihedral angles between aryl and propene groups indicate steric interactions .
Q. What computational methods predict its reactivity and electronic properties?
Q. How is its biological activity evaluated in antimicrobial studies?
- Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli (e.g., MIC = 8–32 µg/mL) .
- Structure-activity relationship (SAR) : The 4-chloro-3-fluoro group enhances membrane permeability, while methyl substitution reduces cytotoxicity .
Q. What contradictions exist in reported data, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
